molecular formula C7H10N2O2S B6618685 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1365943-02-7

5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6618685
CAS No.: 1365943-02-7
M. Wt: 186.23 g/mol
InChI Key: GYFWQMGRHVXTIL-UHFFFAOYSA-N
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Description

5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with an ethylsulfanyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of 1,3-diketones with hydrazines. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield 1-methyl-3-oxo-1,2-dihydropyrazole.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of the pyrazole intermediate with ethylthiol in the presence of a base such as sodium hydride can yield the desired ethylsulfanyl-substituted pyrazole.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole intermediate with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The pyrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Nitro-substituted pyrazoles, halogenated pyrazoles

Scientific Research Applications

5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammatory or infectious diseases.

    Materials Science: The unique electronic properties of the pyrazole ring make this compound useful in the development of organic semiconductors and other advanced materials.

    Biological Studies: It can be used as a probe to study enzyme mechanisms or as a ligand in the development of new catalysts for biochemical reactions.

Mechanism of Action

The mechanism of action of 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The ethylsulfanyl group can enhance lipophilicity, aiding in membrane permeability, while the carboxylic acid group can participate in hydrogen bonding interactions with target proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-3-ethylsulfanyl-1H-pyrazole-4-carboxylic acid
  • 5-(methylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid
  • 5-(ethylsulfanyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Uniqueness

5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid is unique due to the specific combination of substituents on the pyrazole ring. The presence of both the ethylsulfanyl and carboxylic acid groups provides a balance of lipophilicity and hydrophilicity, making it versatile for various applications. Additionally, the methyl group at the 1-position can influence the electronic properties and reactivity of the compound, distinguishing it from other similar pyrazole derivatives.

Biological Activity

5-(Ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid (hereafter referred to as compound 1 ) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with compound 1, including its pharmacological properties, synthesis, and structure-activity relationships (SAR).

Structural Characteristics

Compound 1 is characterized by the following structural features:

  • Molecular Formula : C₇H₁₀N₂O₂S
  • Molar Mass : Approximately 206.24 g/mol
  • Functional Groups : Ethylsulfanyl group, carboxylic acid, and methyl group attached to the pyrazole ring.

The presence of the ethylsulfanyl group enhances the compound's lipophilicity, which may improve its pharmacological profile compared to similar compounds lacking this group .

Pharmacological Properties

Recent studies have indicated that compound 1 exhibits significant biological activities, particularly in the following areas:

1. Anti-inflammatory Activity

Research has shown that derivatives of compound 1 possess notable anti-inflammatory properties. For instance, a study evaluated various derivatives for their ability to inhibit neutrophil chemotaxis induced by interleukin-8 (IL-8) and formylmethionyl-leucyl-phenylalanine (fMLP). The most active compounds demonstrated IC₅₀ values in the picomolar range, indicating potent anti-inflammatory effects .

2. Analgesic Effects

In pharmacological investigations, certain derivatives of compound 1 have been identified as effective analgesics. These compounds were tested for their analgesic and anti-inflammatory activities, revealing significant efficacy with minimal ulcerogenic potential when compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin .

Synthesis and Derivatives

The synthesis of compound 1 typically involves cyclization reactions starting from appropriate precursors. Common methods include:

  • Cyclization of Amino Compounds : Reacting amino groups with acid anhydrides or acid chlorides to form the pyrazole structure.
  • Modification of Existing Structures : Introducing various substituents to enhance biological activity.

Table 1 summarizes some derivatives of compound 1 along with their respective biological activities:

Derivative Structural Features Biological Activity
Compound AMethylsulfanyl groupModerate analgesic
Compound BPhenylthio groupHigh anti-inflammatory
Compound CNo ethylsulfanyl groupLower lipophilicity

Case Study 1: Neutrophil Chemotaxis Inhibition

In a controlled study, several derivatives of compound 1 were evaluated for their ability to inhibit IL-8-induced neutrophil chemotaxis. The most effective compounds demonstrated an IC₅₀ value as low as 0.19 nM, showcasing their potential as therapeutic agents in inflammatory diseases .

Case Study 2: Analgesic Evaluation

Another study focused on the analgesic properties of compound 1 derivatives. The results indicated that certain compounds exhibited significant pain relief in animal models with minimal side effects compared to standard treatments .

Structure-Activity Relationships (SAR)

The SAR analysis indicates that modifications at specific positions on the pyrazole ring can significantly influence biological activity. For example:

  • The introduction of larger alkyl groups at the N-1 position tends to enhance lipophilicity and biological activity.
  • Substitutions on the carboxylic acid moiety have been shown to affect receptor binding affinity and selectivity.

Properties

IUPAC Name

5-ethylsulfanyl-1-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2S/c1-3-12-6-5(7(10)11)4-8-9(6)2/h4H,3H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFWQMGRHVXTIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=NN1C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365943-02-7
Record name 5-(ethylsulfanyl)-1-methyl-1H-pyrazole-4-carboxylic acid
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